molecular formula C18H21FN2O3S B3425977 N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide CAS No. 499777-83-2

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide

Cat. No. B3425977
CAS RN: 499777-83-2
M. Wt: 364.4 g/mol
InChI Key: PWPGEAPXJJWEJC-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide, often referred to as NTB-FMBSA, is an organic compound with a unique structure. It is a sulfonamide compound with a tert-butyl group at the N-position, a 3-fluoro-4-methoxybenzylidene group at the 4-position, and a benzene ring at the sulfonamide group. NTB-FMBSA has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Environmental Occurrence and Fate of Similar Compounds

Synthetic phenolic antioxidants, which share structural similarities to the target compound by containing aromatic rings and sulfonamide groups, are widely used in various industrial and commercial products. These compounds have been studied for their environmental occurrence, fate, and potential human exposure. Research shows that synthetic phenolic antioxidants, such as BHT (2,6-di-tert-butyl-4-methylphenol), have been detected in various environmental matrices, including indoor dust, outdoor air particulates, and water bodies. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some of these compounds may cause hepatic toxicity and have endocrine-disrupting effects. Future research directions include investigating novel high molecular weight synthetic phenolic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Environmental Remediation

The degradation of environmental contaminants such as Methyl tert-butyl ether (MTBE), a gasoline oxygenate additive, has been a subject of extensive research. MTBE's environmental presence has raised concerns due to its water solubility and resistance to biodegradation. Studies on the decomposition of MTBE in cold plasma reactors demonstrate the feasibility of using advanced oxidation processes for environmental remediation. These findings indicate that applying radio frequency plasma can decompose MTBE into less harmful compounds, highlighting the potential of innovative technologies in addressing environmental pollution from similar organic compounds (Hsieh et al., 2011).

Toxicity and Human Exposure

Research on the toxicity and human exposure to chemical compounds with structures related to N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide, such as parabens and other synthetic chemicals, underscores the importance of understanding the health implications of widespread chemical use. Studies reveal that certain chemicals may act as weak endocrine disrupters, raising concerns about their effects on human health despite their utility in consumer products. Ongoing research aims to better understand the toxicological nature of these agents and their impact on developmental and endocrine systems (Haman et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Mode of Action

This compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX-2, the compound reduces the production of these prostaglandins, leading to decreased inflammation and pain.

Pharmacokinetics

As an intermediate in the synthesis of cimicoxib , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound, determining how effectively it can exert its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins through the COX-2 pathway, it can alleviate symptoms associated with conditions like osteoarthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound . Furthermore, individual variations such as the patient’s overall health, age, and other medications can also impact the compound’s efficacy and potential side effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide involves the condensation of N-tert-butyl-4-aminobenzenesulfonamide with 3-fluoro-4-methoxybenzaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "N-tert-butyl-4-aminobenzenesulfonamide", "3-fluoro-4-methoxybenzaldehyde", "Catalyst", "Solvent" ], "Reaction": [ "Dissolve N-tert-butyl-4-aminobenzenesulfonamide in a suitable solvent", "Add 3-fluoro-4-methoxybenzaldehyde to the solution", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for a suitable time period", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide" ] }

CAS RN

499777-83-2

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-tert-butyl-4-[(3-fluoro-4-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H21FN2O3S/c1-18(2,3)21-25(22,23)15-8-6-14(7-9-15)20-12-13-5-10-17(24-4)16(19)11-13/h5-12,21H,1-4H3

InChI Key

PWPGEAPXJJWEJC-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F

Origin of Product

United States

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